4-Bromo-2-chloro-1-iodobenzene

Oxidative addition Palladium catalysis Cross-coupling

4-Bromo-2-chloro-1-iodobenzene (CAS 31928-47-9) is a 1,2,4-trihalobenzene derivative bearing three electronically and sterically distinct halogen substituents—iodine at C1, chlorine at C2, and bromine at C4—on a single phenyl ring. With a molecular formula of C6H3BrClI and a molecular weight of 317.35 g·mol⁻¹, this low-melting solid (mp 33–35 °C) functions as a privileged intermediate in transition-metal-catalyzed cross-coupling chemistry, where the inherent reactivity gradient among its C–I, C–Br, and C–Cl bonds enables iterative, site-selective C–C bond construction without the need for protecting-group manipulations.

Molecular Formula C6H3BrClI
Molecular Weight 317.35 g/mol
CAS No. 31928-47-9
Cat. No. B1333647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-iodobenzene
CAS31928-47-9
Molecular FormulaC6H3BrClI
Molecular Weight317.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)I
InChIInChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H
InChIKeyOHHKQBZOURGNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-1-iodobenzene (CAS 31928-47-9): A Tri-Halogenated Aromatic Building Block for Programmable Synthesis


4-Bromo-2-chloro-1-iodobenzene (CAS 31928-47-9) is a 1,2,4-trihalobenzene derivative bearing three electronically and sterically distinct halogen substituents—iodine at C1, chlorine at C2, and bromine at C4—on a single phenyl ring . With a molecular formula of C6H3BrClI and a molecular weight of 317.35 g·mol⁻¹, this low-melting solid (mp 33–35 °C) functions as a privileged intermediate in transition-metal-catalyzed cross-coupling chemistry, where the inherent reactivity gradient among its C–I, C–Br, and C–Cl bonds enables iterative, site-selective C–C bond construction without the need for protecting-group manipulations . Its unambiguous structural identity is confirmed by its unique InChI Key (OHHKQBZOURGNLR-UHFFFAOYSA-N) , distinguishing it from all other C6H3BrClI regioisomers.

Why Substituting 4-Bromo-2-chloro-1-iodobenzene with a Generic Analogue Jeopardizes Sequential Cross-Coupling Selectivity


The value of 4-bromo-2-chloro-1-iodobenzene lies not in the presence of three halogens per se, but in their precisely defined spatial arrangement and the resulting predictable reactivity sequence. Replacing this compound with a different C6H3BrClI regioisomer—such as 2-bromo-4-chloro-1-iodobenzene (CAS 31928-44-6) or 4-bromo-1-chloro-2-iodobenzene (CAS 774608-49-0)—alters the relative steric and electronic environments of each C–X bond, thereby perturbing the site-selectivity of oxidative addition and subsequent transmetallation steps . Substituting iodine with fluorine (e.g., 4-bromo-2-chloro-1-fluorobenzene, CAS 60811-21-4) eliminates the high reactivity differential that underpins iterative coupling strategies, as the C–F bond is inert under standard Suzuki–Miyaura or Negishi conditions . The quantitative evidence below demonstrates that even seemingly subtle structural variations produce measurable differences in physical properties, reactivity outcomes, and synthetic utility, directly impacting procurement decisions for multi-step synthesis programs.

Quantitative Differentiation Evidence: 4-Bromo-2-chloro-1-iodobenzene vs. Closest Analogs


Halogen Reactivity Gradient (I ≫ Br > Cl) Governs Sequential Pd(0)-Catalyzed Oxidative Addition

In Pd(0)-catalyzed cross-coupling reactions, the oxidative addition step dictates which C–X bond reacts first. The three halogens in 4-bromo-2-chloro-1-iodobenzene exhibit a well-established reactivity hierarchy: C–I ≫ C–Br > C–Cl. Hartwig and co-workers demonstrated that for [Pd(Q-phos-tol)₂], iodobenzene undergoes oxidative addition via irreversible associative phosphine displacement, bromobenzene via rate-limiting phosphine dissociation, and chlorobenzene via reversible dissociation followed by rate-limiting oxidative addition . This mechanistic divergence translates into reaction rates that differ by orders of magnitude. In the target compound, the C–I bond at position 1 reacts first and chemoselectively, leaving the C–Br (position 4) and C–Cl (position 2) bonds intact for subsequent functionalization. This hierarchical reactivity is exploited in the Reformatsky–Negishi coupling of 4-bromo-2-chloro-1-iodobenzene with 2-bromozincacetate, where palladium-catalyzed coupling occurs exclusively at the iodine-bearing carbon to form the α-haloaryl ester I-6a without competing reaction at the bromine or chlorine sites . In contrast, the fluorine analog (4-bromo-2-chloro-1-fluorobenzene) cannot exploit this gradient, as the C–F bond remains inert under these conditions, limiting the compound to a maximum of two sequential couplings rather than three .

Oxidative addition Palladium catalysis Cross-coupling Chemoselectivity

Physical State Divergence: Iodine Analog Is a Low-Melting Solid; Fluorine Analog Is a Liquid at Ambient Temperature

The replacement of iodine with fluorine produces a dramatic change in physical state. 4-Bromo-2-chloro-1-iodobenzene is a crystalline low-melting solid with a melting point of 33–35 °C (lit.) , whereas 4-bromo-2-chloro-1-fluorobenzene (CAS 60811-21-4) is a clear colorless liquid at ambient temperature (20 °C) with no measurable melting point above 0 °C . The molecular weight difference is also substantial: 317.35 g·mol⁻¹ for the iodine compound versus 209.44 g·mol⁻¹ for the fluorine compound . Among regioisomeric trihalobenzenes, subtle but measurable differences exist in boiling points: 4-bromo-2-chloro-1-iodobenzene exhibits a boiling point of approximately 281.2 °C at 760 mmHg , whereas 2-bromo-4-chloro-1-iodobenzene (CAS 31928-44-6) boils at 278.9 °C at 760 mmHg , a difference of approximately 2.3 °C that reflects altered intermolecular interactions arising from the different substitution pattern. The density of the target compound is 2.272 g·cm⁻³ .

Physical properties Handling Purification Formulation

Validated Purity Benchmark: ≥97.0% (GC) with Batch-Specific Certificates of Analysis

Reputable commercial suppliers provide 4-bromo-2-chloro-1-iodobenzene with a minimum purity of ≥97.0% as determined by gas chromatography (GC) . TCI guarantees >97.0% (GC) purity , while the Sigma-Aldrich (Synthonix) listing specifies 98% purity . In comparison, 4-bromo-1-chloro-2-iodobenzene (CAS 774608-49-0) is commonly offered at a lower standard purity of ≥95% , reflecting differences in synthetic accessibility and purification optimization between regioisomers. Batch-specific Certificates of Analysis (CoA) are available from multiple vendors, providing chromatographic traceability essential for regulated pharmaceutical intermediate procurement .

Quality control Purity specification GC analysis Procurement

Demonstrated Site-Selective Reactivity in Pd-Catalyzed Reformatsky–Negishi Coupling: Iodine Reacts Exclusively

In a published chemoselective Reformatsky–Negishi protocol (Tetrahedron 2014), 4-bromo-2-chloro-1-iodobenzene was reacted with in situ-generated 2-bromozincacetate under palladium catalysis, affording the corresponding α-haloaryl ester (I-6a) via exclusive coupling at the iodine-bearing carbon . The bromine and chlorine substituents remained intact throughout the transformation, enabling further downstream elaboration. This experimental result directly validates the predicted reactivity hierarchy, as no competing coupling at the C–Br or C–Cl positions was reported. The same publication employs a variety of aryl and heteroaryl halides; the successful use of 4-bromo-2-chloro-1-iodobenzene specifically highlights the compound's utility as an orthogonally functionalizable scaffold where iodine serves as the primary reactive handle. This chemoselectivity is not achievable with the fluorine analog, which lacks a similarly labile C–X bond for the initial coupling step .

Reformatsky–Negishi coupling Chemoselectivity Site-selective α-Haloaryl ester synthesis

Regioisomeric Identity Dictates Steric and Electronic Environment at Each Reactive Center

Among the C6H3BrClI constitutional isomers, the specific 1,2,4-substitution pattern of 4-bromo-2-chloro-1-iodobenzene places iodine ortho to chlorine and para to bromine. This arrangement creates a unique steric and electronic landscape: the ortho-chlorine exerts both a steric shielding effect and an electron-withdrawing inductive influence on the C–I bond, modulating its reactivity relative to isomers where iodine is flanked by different substituents. For instance, in 2-bromo-4-chloro-1-iodobenzene (CAS 31928-44-6), bromine occupies the ortho position relative to iodine, resulting in a different steric profile and a measurably lower boiling point (278.9 °C vs. 281.2 °C at 760 mmHg) . The IUPAC name assigned by CAS—4-bromo-2-chloro-1-iodobenzene—and its unambiguous InChI Key (OHHKQBZOURGNLR-UHFFFAOYSA-N) provide definitive structural identification that eliminates procurement errors. In the isomer 4-bromo-1-chloro-2-iodobenzene (CAS 774608-49-0), the chlorine and iodine positions are exchanged relative to the target compound, altering the electronic environment at the most reactive (iodine-bearing) carbon and potentially affecting oxidative addition rates, as established mechanistically by Hartwig and co-workers for differentially substituted haloarenes .

Regiochemistry Steric effects Electronic effects Substitution pattern

Optimal Deployment Scenarios for 4-Bromo-2-chloro-1-iodobenzene Based on Evidence-Backed Differentiation


Iterative, Site-Selective Synthesis of Trisubstituted Biaryls and Terphenyls via Sequential Cross-Coupling

Leveraging the I ≫ Br > Cl reactivity gradient , synthetic chemists can program three sequential Pd- or Ni-catalyzed cross-coupling events on a single 4-bromo-2-chloro-1-iodobenzene scaffold. The first coupling (Suzuki, Negishi, or Sonogashira) targets the C–I bond under mild conditions; the second addresses the C–Br bond at elevated temperature or with a more active catalyst; the third engages the C–Cl bond under forcing conditions or via photoredox/Ni dual catalysis. This strategy has been validated in the Reformatsky–Negishi coupling where iodine reacts exclusively . Procurement of this specific regioisomer ensures that each coupling step proceeds at the intended position without requiring protecting-group chemistry, maximizing synthetic efficiency for complex biaryl-containing pharmaceutical intermediates and functional materials.

Pharmaceutical Process Chemistry Requiring High-Purity, Batch-Traceable Halogenated Intermediates

With commercially available purity specifications of ≥97.0% (GC) and 98% , accompanied by batch-specific Certificates of Analysis (CoA), 4-bromo-2-chloro-1-iodobenzene meets the quality standards required for regulated pharmaceutical intermediate procurement. The compound's low-melting solid form (mp 33–35 °C) facilitates precise weighing and reduces solvent-handling errors compared to liquid analogs, directly benefiting kilogram-scale API intermediate manufacturing where accuracy and reproducibility are paramount.

Medicinal Chemistry Library Diversification via Orthogonal Functionalization of Three Distinct Halogen Handles

In drug discovery programs, the ability to independently functionalize three positions on a single phenyl ring dramatically accelerates SAR (structure–activity relationship) exploration. 4-Bromo-2-chloro-1-iodobenzene serves as a universal precursor for generating diverse biaryl, alkynyl, amino, and alkyl derivatives by sequentially exploiting the differential reactivity of iodine, bromine, and chlorine in cross-coupling and C–N bond-forming reactions. This orthogonal reactivity is not available with the fluorine analog, which reduces accessible diversity vectors by one , nor with other C6H3BrClI regioisomers whose altered substitution patterns may compromise site-selectivity in specific coupling manifolds .

Agrochemical Intermediate Synthesis Where Controlled Halogen Retention Is Required for Downstream Bioactivity

Certain agrochemical active ingredients require specific halogenation patterns for target-site binding and metabolic stability. The 1,2,4-trihalo substitution pattern of 4-bromo-2-chloro-1-iodobenzene allows chemists to retain bromine and chlorine atoms at defined positions while using the iodine as a traceless synthetic handle for C–C bond construction, as demonstrated in the chemoselective Reformatsky–Negishi protocol . This regiochemically precise retention of halogens is critical for agrochemical candidates where halogen bonding interactions contribute to potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-1-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.